molecular formula C10H15BFNO4S B1434224 (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid CAS No. 1704095-87-3

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1434224
M. Wt: 275.11 g/mol
InChI Key: PIYBHQOGXHFNJL-UHFFFAOYSA-N
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Description

“(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO4S . It is used in the synthesis of tetracycline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.12 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid, closely related to the compound of interest, was synthesized using a method involving lithium-bromine exchange and acidic hydrolysis, yielding a compound with notable applications due to its low boronic acid pKa value and pendant amine. This derivative facilitates the attachment to polymers and is being utilized to construct glucose sensing materials operating at physiological pH levels (Das et al., 2003).

Reactivity and Kinetics

The study of the relative kinetic reactivity of boronic acids and boronate ions towards various reagents has provided insights into the behavior of boronic compounds like the one . For example, phenylboronic and 3-fluorophenylboronic acids demonstrated significant reactivity differences when reacted with diols like propylene glycol, showing a preference for the non-ionized form. This understanding can be crucial for applications involving specific reactivity requirements (Watanabe et al., 2013).

Catalysis and Organic Synthesis

Boronic acids, like the compound of interest, have been utilized as catalysts in various reactions, leveraging their ability to form reversible covalent bonds with hydroxy groups. This characteristic has been harnessed to enable both electrophilic and nucleophilic modes of activation, facilitating diverse organic reactions under mild conditions. The catalytic properties of boronic acids have led to efficient syntheses of amides, cycloadditions, conjugate additions, and facilitated Friedel-Crafts-type reactions (Hall, 2019).

Safety And Hazards

This compound is classified as harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and using appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-5-4-7(11(14)15)6-8(9)12/h4-6,13-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYBHQOGXHFNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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